REACTION_SMILES
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[Cl:14][C:15](=[O:16])[O:17][CH2:18][C:19]([Cl:20])([Cl:21])[Cl:22].[NH2:1][c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1.[O:24]1[CH2:25][CH2:26][CH2:27][CH2:28]1.[OH2:23].[cH:8]1[cH:9][cH:10][n:11][cH:12][cH:13]1>>[NH:1]([c:2]1[n:3][cH:4][cH:5][cH:6][cH:7]1)[C:15](=[O:16])[O:17][CH2:18][C:19]([Cl:20])([Cl:21])[Cl:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccccn1)OCC(Cl)(Cl)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |